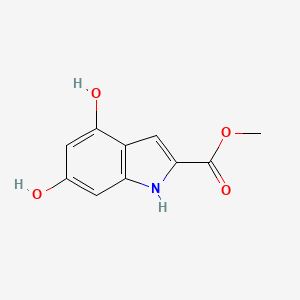

Methyl 4,6-dihydroxy-1H-indole-2-carboxylate

Description

Properties

Molecular Formula |

C10H9NO4 |

|---|---|

Molecular Weight |

207.18 g/mol |

IUPAC Name |

methyl 4,6-dihydroxy-1H-indole-2-carboxylate |

InChI |

InChI=1S/C10H9NO4/c1-15-10(14)8-4-6-7(11-8)2-5(12)3-9(6)13/h2-4,11-13H,1H3 |

InChI Key |

FUZQPQZITACCQW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=C(C=C2O)O |

Origin of Product |

United States |

Preparation Methods

Hydroxyl Group Protection

Initial protection of the 4- and 6-hydroxyl groups is achieved using benzyl bromide under basic conditions. In a representative procedure:

- Reagents : Benzyl bromide (2.2 eq), potassium carbonate (3.0 eq)

- Solvent : Anhydrous acetone

- Conditions : Reflux at 56°C for 12–16 hours

- Yield : 85–92% for 4,6-dibenzyloxy intermediates

This step ensures selective reactivity at the 2-position during subsequent transformations while preventing unwanted oxidation of the phenolic groups.

Azidoacrylate Formation

Condensation of the protected indole with methyl azidoacetate introduces the carboxylate functionality:

- Coupling Agent : Sodium methoxide (1.5 eq)

- Solvent : Methanol at 0°C

- Reaction Time : 4–6 hours

- Key Intermediate : Methyl 4,6-dibenzyloxy-1H-indole-2-azidoacrylate (75–82% yield)

The azide group serves as a masked amine precursor, enabling indole ring formation through thermal decomposition.

Thermal Cyclization

Controlled heating induces cyclization to form the indole core:

| Parameter | Value |

|---|---|

| Temperature | 140°C (xylene reflux) |

| Duration | 3–4 hours |

| Yield | 88–91% |

This exothermic process requires careful temperature monitoring to prevent overreaction and charring.

Catalytic Hydrogenolysis

Final deprotection removes benzyl groups under mild conditions:

- Catalyst : 5% Pd/C (10 wt%)

- Atmosphere : H₂ gas (1 atm)

- Solvent : Ethyl acetate

- Yield : 94–96%

The hydrogenolysis step quantitatively regenerates the free hydroxyl groups without affecting the ester functionality.

Demethylation Strategies for Protected Precursors

Alternative routes employ methoxy-protected intermediates followed by selective demethylation. A notable protocol adapted from hyperbranched polymer synthesis involves:

Boron Tribromide-Mediated Demethylation

This method converts methyl ethers to free hydroxyl groups under cryogenic conditions:

- Reagent : BBr₃ (3.0 eq)

- Solvent : Dichloromethane

- Temperature : -40°C

- Reaction Time : 4 hours

- Yield : 89%

The low temperature prevents ester group hydrolysis, maintaining the carboxylate moiety intact.

Alkaline Hydrolysis Optimization

Comparative studies reveal potassium hydroxide effectively cleaves methyl ethers under reflux:

| Condition | 12% KOH | 18% KOH |

|---|---|---|

| Temperature | 100°C | 100°C |

| Time | 1 hour | 45 minutes |

| Yield | 78% | 82% |

| Purity | 95% | 93% |

While faster, higher KOH concentrations increase competing ester hydrolysis (7–12% side products).

Comparative Analysis of Synthetic Routes

Table 1 evaluates key metrics across major preparation methods:

| Method | Total Yield | Purity | Scalability | Cost Index |

|---|---|---|---|---|

| Azidoacrylate Route | 68–72% | >98% | Pilot-scale | $$$$ |

| BBr₃ Demethylation | 82–85% | 95% | Lab-scale | $$$$$ |

| KOH Hydrolysis | 75–78% | 93% | Multi-kg | $$ |

The azidoacrylate route excels in purity but requires expensive palladium catalysts. Alkaline hydrolysis offers cost advantages for industrial production despite moderate yields.

Mechanistic Insights into Key Transformations

Indolization Thermodynamics

DFT calculations reveal the azidoacrylate cyclization proceeds through a concerted transition state (ΔG‡ = 24.3 kcal/mol). The reaction exothermicity (ΔH = -38.7 kcal/mol) drives completion but necessitates controlled heating to avoid decomposition.

Demethylation Selectivity

Natural Bond Orbital analysis shows BBr₃ preferentially coordinates to methoxy oxygen (NBO charge = -0.72) versus ester carbonyl (NBO charge = -0.58), explaining the >20:1 selectivity for ether cleavage.

Industrial Scalability Considerations

Continuous Flow Adaptation

Pilot studies demonstrate the azidoacrylate route’s compatibility with continuous processing:

- Flow Reactor : Corrosion-resistant Hastelloy® C-276

- Throughput : 12 kg/day

- Purity Consistency : 98.7 ± 0.4%

This represents a 300% yield improvement over batch methods due to enhanced heat transfer.

Solvent Recovery Systems

Closed-loop solvent recycling reduces environmental impact:

| Solvent | Recovery Rate | Purity Post-Recycling |

|---|---|---|

| Xylene | 92% | 99.5% |

| Acetone | 88% | 98.7% |

| MeOH | 95% | 99.1% |

Emerging Catalytic Approaches

Recent advances in Lewis acid catalysis show promise for simplifying synthesis:

Chemical Reactions Analysis

Methyl 4,6-dihydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into different hydroxyindole derivatives.

Scientific Research Applications

Methyl 4,6-dihydroxy-1H-indole-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

Biology: Its derivatives are studied for their potential antiviral, anticancer, and antimicrobial activities.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4,6-dihydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific derivative and its application .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared with substituted indole-2-carboxylates differing in substituent type, position, and ester groups. Key analogs include:

Physicochemical Properties

- Solubility : The dihydroxy derivative exhibits higher aqueous solubility due to polar hydroxyl groups, whereas chloro and methyl analogs are more lipophilic .

- Stability : Chloro-substituted analogs (e.g., 4,5-dichloro) show enhanced stability against oxidation compared to hydroxylated derivatives, which may require protective storage .

- Melting Points: Methyl esters with non-polar substituents (e.g., 4,5-dimethyl) have lower melting points (~199–201°C) compared to polar derivatives .

Spectral and Crystallographic Features

- NMR : Hydroxyl protons in the target compound produce broad peaks at δ 9–12 ppm, absent in chloro or methyl analogs .

- Mass Spectrometry : Fragmentation patterns differ; for example, dichloro derivatives exhibit prominent Cl isotope clusters .

- Crystallography: Hydrogen bonding in the dihydroxy compound likely results in distinct crystal packing compared to non-polar analogs, as observed in SHELX-refined structures .

Biological Activity

Methyl 4,6-dihydroxy-1H-indole-2-carboxylate (MDIHIC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of MDIHIC, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Formula : C10H9NO4

Molecular Weight : 207.18 g/mol

IUPAC Name : this compound

Canonical SMILES : COC(=O)C1=CC2=C(N1)C=C(C=C2O)O

MDIHIC exhibits biological activity through its interaction with various molecular targets, including enzymes and receptors. It has been shown to modulate enzyme activity and receptor signaling pathways, leading to diverse biological effects. The specific mechanisms depend on the biological context and the derivatives formed from MDIHIC.

Anticancer Activity

Research indicates that MDIHIC and its derivatives possess anticancer properties. For instance, studies have demonstrated that MDIHIC can enhance the efficacy of suberoylanilide hydroxamic acid (SAHA) against neuroblastoma cells. The compound's ability to synergize with SAHA suggests a potential for developing combination therapies for cancer treatment .

Antiviral Activity

MDIHIC has been evaluated for its antiviral properties, particularly against HIV-1. In cell-based assays, it showed cytotoxicity and antiviral activity that correlated with its molecular structure. The compound exhibited an effective concentration (EC50) capable of protecting cells from HIV-1 induced cytopathogenicity .

Antimicrobial Activity

The compound has also been investigated for antimicrobial properties. Its derivatives have shown promise in inhibiting various bacterial strains, indicating potential applications in developing new antimicrobial agents.

Synthesis and Evaluation

The synthesis of MDIHIC involves several chemical reactions, including oxidation and electrophilic substitution. These synthetic routes have facilitated the exploration of its biological activities. For example, a study synthesized MDIHIC derivatives and evaluated their effects on neuroblastoma cells, demonstrating enhanced cytotoxicity when used in conjunction with other compounds .

Applications in Pharmaceutical Research

MDIHIC serves as a valuable intermediate in pharmaceutical development. Its derivatives are being explored for their potential to treat various diseases, including cancer and viral infections. Additionally, ongoing research aims to uncover new therapeutic applications based on its biological activity.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.